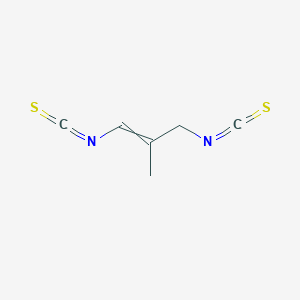
D-Tyrosine, N-benzoyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Tyrosine, N-benzoyl- is a derivative of the amino acid tyrosine, where the amino group is protected by a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Tyrosine, N-benzoyl- typically involves the protection of the amino group of D-tyrosine using benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of D-Tyrosine, N-benzoyl- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: D-Tyrosine, N-benzoyl- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The benzoyl group can be reduced to yield the free amino group.
Substitution: The benzoyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Free D-tyrosine.
Substitution: Various N-protected tyrosine derivatives.
Scientific Research Applications
D-Tyrosine, N-benzoyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry
Mechanism of Action
The mechanism of action of D-Tyrosine, N-benzoyl- involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes like tyrosinase, which catalyzes its conversion to L-DOPA, a precursor for neurotransmitters such as dopamine. This conversion is crucial for understanding its role in metabolic pathways and its potential therapeutic applications .
Comparison with Similar Compounds
L-Tyrosine: The natural form of tyrosine, which is a precursor for neurotransmitters and hormones.
N-Acetyl-D-Tyrosine: Another protected form of tyrosine with different protecting groups.
N-Benzoyl-L-Tyrosine: The L-isomer of the compound, which has different biological activities
Comparison: D-Tyrosine, N-benzoyl- is unique due to its specific stereochemistry and the presence of the benzoyl protecting group. This makes it more stable and less prone to degradation compared to its unprotected counterparts. Additionally, the benzoyl group can be selectively removed under mild conditions, making it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
64896-36-2 |
|---|---|
Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
(2R)-2-benzamido-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C16H15NO4/c18-13-8-6-11(7-9-13)10-14(16(20)21)17-15(19)12-4-2-1-3-5-12/h1-9,14,18H,10H2,(H,17,19)(H,20,21)/t14-/m1/s1 |
InChI Key |
KUUUDPTUEOKITK-CQSZACIVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Cyclopent-2-en-1-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14497594.png)


![2-[(1-Chloropropan-2-yl)oxy]propanoic acid](/img/structure/B14497616.png)
![N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine](/img/structure/B14497618.png)
![2-[Benzyl(methyl)amino]ethanol;hydrobromide](/img/structure/B14497626.png)
![Diethyl [fluoro(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14497639.png)
![S-[2-(Ethylcarbamoyl)phenyl] ethylcarbamothioate](/img/structure/B14497640.png)
![(2-Ethyl-6,8-dinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile](/img/structure/B14497644.png)

![4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol](/img/structure/B14497659.png)
![2,3-Bis[(propan-2-yl)oxy]naphthalene](/img/structure/B14497666.png)

![8-Methylbicyclo[4.2.0]octan-7-one](/img/structure/B14497675.png)
